molecular formula C22H21N3O3 B247190 ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No. B247190
M. Wt: 375.4 g/mol
InChI Key: PJOQTKRGYPPCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a synthetic compound that has shown promise in scientific research applications.

Mechanism Of Action

The mechanism of action of ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. One study found that it inhibits the production of inflammatory cytokines in a mouse model of ALI. Another study found that it inhibits the proliferation of cancer cells in a mouse model of colorectal cancer. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to have low toxicity in vitro. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its low toxicity in vitro. However, one limitation is that the mechanism of action is not fully understood and further research is needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research on ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One direction is to further investigate its anti-inflammatory effects and potential applications in treating inflammatory diseases. Another direction is to further investigate its anti-cancer effects and potential applications in treating cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves several steps. First, 4-methylbenzaldehyde is reacted with ethyl acetoacetate to form ethyl 4-methyl-3-oxo-3-phenylbutanoate. This intermediate is then reacted with hydrazine hydrate and acetic acid to form 4-methyl-3-phenyl-1H-pyrrole-2-carboxylic acid hydrazide. The final step involves reacting this intermediate with 4-methylphenacyl bromide and benzoyl chloride to form ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate.

Scientific Research Applications

Ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to have potential in scientific research applications. One study found that it has anti-inflammatory effects in a mouse model of acute lung injury (ALI). Another study found that it has anti-cancer effects in a mouse model of colorectal cancer. Further research is needed to fully understand the potential applications of this compound.

properties

Product Name

ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 4-[3-methyl-4-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C22H21N3O3/c1-4-28-22(27)16-9-11-17(12-10-16)25-20(15-7-5-13(2)6-8-15)18-14(3)23-24-19(18)21(25)26/h5-12,20H,4H2,1-3H3,(H,23,24)

InChI Key

PJOQTKRGYPPCLB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)C

Origin of Product

United States

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